molecular formula C13H15NO2S B2583895 methyl N-[1-(1-benzothiophen-3-yl)propan-2-yl]carbamate CAS No. 2034617-14-4

methyl N-[1-(1-benzothiophen-3-yl)propan-2-yl]carbamate

Cat. No.: B2583895
CAS No.: 2034617-14-4
M. Wt: 249.33
InChI Key: YFAVFPUCNSAJFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl N-[1-(1-benzothiophen-3-yl)propan-2-yl]carbamate is a carbamate derivative featuring a 1-benzothiophene core linked to a propan-2-yl chain and a methyl carbamate group. Carbamates are widely studied for their stability and bioactivity, making this compound a candidate for therapeutic or agrochemical applications.

Properties

IUPAC Name

methyl N-[1-(1-benzothiophen-3-yl)propan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2S/c1-9(14-13(15)16-2)7-10-8-17-12-6-4-3-5-11(10)12/h3-6,8-9H,7H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFAVFPUCNSAJFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CSC2=CC=CC=C21)NC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-[1-(1-benzothiophen-3-yl)propan-2-yl]carbamate typically involves the following steps:

    Formation of the Benzothiophene Intermediate: The benzothiophene moiety can be synthesized through cyclization reactions involving thiophenol and acyl chlorides.

    Alkylation: The benzothiophene intermediate is then alkylated with a suitable alkyl halide, such as 1-bromo-2-propanol, to introduce the propan-2-yl group.

    Carbamate Formation: The final step involves the reaction of the alkylated benzothiophene with methyl isocyanate to form the carbamate group.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can further enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl N-[1-(1-benzothiophen-3-yl)propan-2-yl]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbamate group into an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.

Major Products Formed

    Oxidation: Formation of benzothiophene-3-carboxylic acid derivatives.

    Reduction: Formation of N-[1-(1-benzothiophen-3-yl)propan-2-yl]amine.

    Substitution: Introduction of various functional groups at the benzothiophene ring.

Scientific Research Applications

Methyl N-[1-(1-benzothiophen-3-yl)propan-2-yl]carbamate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the carbamate group.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl N-[1-(1-benzothiophen-3-yl)propan-2-yl]carbamate involves its interaction with specific molecular targets. The carbamate group can inhibit enzymes by forming a covalent bond with the active site, leading to the inactivation of the enzyme. This inhibition can affect various biochemical pathways, depending on the enzyme targeted.

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table compares methyl N-[1-(1-benzothiophen-3-yl)propan-2-yl]carbamate with structurally related compounds from the evidence:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Biological Activity/Notes Reference
This compound (Target) C₁₃H₁₃NO₂S 247.31 1-Benzothiophen-3-yl, methyl carbamate Inferred antimicrobial activity (see §2.2)
1-(1-Benzothiophen-3-yl)-N-(4-methylphenyl)methanimine (Schiff base) C₁₆H₁₃NS 251.35 Benzothiophene, imine linkage, methylphenyl Antimicrobial (MIC: 25–50 µg/mL)
Ethyl N-[(2E)-2-cyano-2-{[(1-hydroxy-3-phenylpropan-2-yl)amino]methylidene}acetyl]carbamate C₁₇H₂₀N₄O₄ 368.37 Cyano, hydroxy-phenylpropan, ethyl carbamate No activity reported; research use only
Benzyl N-[1-[(1-amino-3-methyl-1-oxobutan-2-yl)amino]-1-oxopropan-2-yl]carbamate C₁₆H₂₃N₃O₄ 321.37 Amino-oxobutan, benzyl carbamate No activity reported; structural complexity

Key Differences and Implications

Benzothiophene vs. Other Heterocycles: The target compound’s benzothiophene core distinguishes it from carbamates with phenyl or thiazole groups (e.g., compound 27a in ).

Carbamate Substituents :

  • Methyl carbamate in the target compound offers lower steric hindrance than bulkier ethyl or benzyl carbamates (e.g., compounds in –7), which may influence solubility and membrane permeability.

Biological Activity :

  • While direct data on the target compound’s activity is unavailable, Schiff bases derived from 1-benzothiophene-3-carbaldehyde (e.g., ) show antimicrobial activity (MIC: 25–50 µg/mL). This suggests that the benzothiophene-carbamate hybrid may retain or enhance such activity, warranting further testing .

Synthetic Accessibility :

  • The synthesis of carbamates like the target compound likely follows routes similar to those in (e.g., coupling of amines with chloroformates). However, the benzothiophene moiety may require specialized heterocyclic synthesis steps, increasing complexity compared to simpler analogues .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.